Indometacin-d7

LC-MS/MS Bioanalysis Internal Standard

Indometacin-d7 is a deuterated (+7 Da) internal standard ensuring optimal chromatographic co-elution and spectral separation for indomethacin quantification in LC-MS/MS. Essential for method validation per FDA/EMA guidance, therapeutic drug monitoring, and bioequivalence studies. Achieve LLOQs below 15 ng/mL with precision <8% RSD. Use for quality control per ICH guidelines.

Molecular Formula C19H16ClNO4
Molecular Weight 364.8 g/mol
Cat. No. B15136160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndometacin-d7
Molecular FormulaC19H16ClNO4
Molecular Weight364.8 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)O
InChIInChI=1S/C19H16ClNO4/c1-11-15(10-18(22)23)16-9-14(25-2)7-8-17(16)21(11)19(24)12-3-5-13(20)6-4-12/h3-9H,10H2,1-2H3,(H,22,23)/i2D3,3D,4D,5D,6D
InChIKeyCGIGDMFJXJATDK-VVMRUBJMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Indometacin-d7: Deuterated Internal Standard for Accurate LC-MS/MS Quantification of Indomethacin


Indometacin-d7 is a deuterium-labeled analog of indomethacin, a potent non-selective cyclooxygenase (COX) inhibitor with IC50 values of 18 nM for COX-1 and 26 nM for COX-2 . This stable isotope-labeled compound is specifically designed for use as an internal standard in mass spectrometry-based quantitative assays . With a molecular formula of C19H9D7ClNO4 and a molecular weight of 364.83 g/mol, the incorporation of seven deuterium atoms provides a distinct mass shift relative to the unlabeled analyte, enabling precise and accurate quantification in complex biological matrices .

Why Generic Substitution Fails: The Critical Role of Deuterium Labeling in Indometacin-d7


Unlabeled indomethacin or alternative deuterated analogs (e.g., d4, d9) cannot be directly substituted for Indometacin-d7 in validated quantitative LC-MS/MS workflows. The selection of a deuterated internal standard is driven by the need to match the physicochemical properties and retention time of the analyte while providing a sufficient mass difference to avoid isotopic overlap and ensure baseline resolution in the mass spectrometer [1]. Indometacin-d7, with its +7 Da mass shift, offers an optimal balance between chromatographic co-elution and spectral separation, minimizing matrix effects and ion suppression/enhancement that can compromise accuracy when using less-suitable isotopologues or non-deuterated internal standards [2].

Quantitative Differentiation: Indometacin-d7 vs. Alternative Deuterated Analogs for Bioanalytical Method Validation


Mass Spectrometric Differentiation: Indometacin-d7 Provides a Distinct +7 Da Shift for Unambiguous Detection

Indometacin-d7 exhibits a molecular weight of 364.83 g/mol, representing a +7 Da mass shift compared to unlabeled indomethacin (357.79 g/mol) . This distinct mass difference enables complete baseline separation from the analyte in mass spectrometry, eliminating isotopic interference that can occur with lower-labeled analogs such as indomethacin-d4 (+4 Da shift, MW 361.81 g/mol) or the risk of incomplete labeling in d9 preparations [1]. The +7 Da shift ensures that the internal standard signal does not overlap with the M+4 or M+5 isotopic peaks of the unlabeled analyte, which are significant in chlorine-containing molecules due to the natural abundance of 37Cl (~24.2%) [2].

LC-MS/MS Bioanalysis Internal Standard

Chromatographic Co-Elution: Retention Time Matching Within 0.02 Minutes for Accurate Matrix Effect Correction

In reversed-phase LC-MS/MS analysis, Indometacin-d7 exhibits a retention time difference of ≤0.02 minutes compared to unlabeled indomethacin, as demonstrated in validated bioanalytical methods employing deuterated indomethacin internal standards [1]. This near-identical chromatographic behavior is critical for compensating for matrix effects—ion suppression or enhancement caused by co-eluting endogenous components from biological samples. The extraction recovery for indomethacin from plasma using d4-indomethacin as internal standard ranged from 94% to 104% with variation <11%, validating the approach that deuterated analogs correct for both extraction efficiency and ionization variability [2].

HPLC Method Validation Matrix Effect

Quantitative Accuracy and Precision: Enabling Sub-15 ng/mL Lower Limits of Quantification

Bioanalytical methods utilizing deuterated indomethacin internal standards (d4) have achieved lower limits of quantification (LLOQ) of 14.8 ng/mL in plasma and 10.5 ng/mL in urine, with intra- and inter-day precision (%RSD) less than 8% and accuracy ranging from 90% to 108% [1]. The use of a stable isotope-labeled internal standard is essential for attaining this level of performance; non-deuterated internal standards typically result in higher variability (>15% RSD) due to differential extraction and ionization behavior [2]. Indometacin-d7, with its +7 Da mass shift, provides comparable or improved analytical figures of merit, enabling robust quantification across the therapeutic range.

LLOQ Accuracy Precision

Regulatory Compliance: Traceability to USP/EP Standards for ANDA and DMF Submissions

Indometacin-d7 is manufactured and supplied with full characterization data compliant with ICH Q2 guidelines, enabling its use as a reference standard in Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions . The product can be traced to United States Pharmacopeia (USP) or European Pharmacopoeia (EP) standards upon request, a requirement for regulatory acceptance that is not uniformly available for all deuterated analogs . In contrast, in-house synthesized or research-grade deuterated indomethacin preparations often lack the documentation and batch-to-batch consistency required for regulatory filings.

Regulatory Science Quality Control Reference Standard

Optimal Deployment Scenarios for Indometacin-d7 in Bioanalytical and Pharmaceutical Workflows


Validated LC-MS/MS Method Development for Therapeutic Drug Monitoring of Indomethacin

Indometacin-d7 is the preferred internal standard for developing robust LC-MS/MS methods to quantify indomethacin in plasma, serum, or urine. Its +7 Da mass shift ensures unambiguous detection and its near-identical chromatographic behavior corrects for matrix effects, enabling the achievement of LLOQs below 15 ng/mL with precision <8% RSD [1]. This performance is essential for therapeutic drug monitoring in neonatal and obstetric populations, where indomethacin is used off-label for tocolysis and requires careful dose adjustment to avoid maternal/fetal toxicity.

Pharmacokinetic and Bioequivalence Studies Supporting ANDA Submissions

In regulated bioanalysis for generic drug development, Indometacin-d7 serves as a high-quality internal standard that meets FDA/EMA guidance for bioanalytical method validation [2]. The availability of comprehensive Certificates of Analysis and optional traceability to USP/EP standards simplifies the regulatory review process. Its use in cross-over bioequivalence studies ensures that the measured plasma concentrations of the test and reference products are accurate and comparable, reducing the risk of failed studies due to analytical variability.

Metabolic Profiling and Drug-Drug Interaction Studies

Indometacin-d7 can be employed as a stable isotope tracer to investigate the metabolic fate of indomethacin in vitro (e.g., human liver microsomes, hepatocytes) and in vivo . The deuterium label allows researchers to distinguish exogenously administered drug from endogenous or co-administered compounds, facilitating the identification of major metabolites and assessment of potential drug-drug interactions involving CYP2C9, the primary enzyme responsible for indomethacin clearance.

Quality Control and Impurity Profiling in Pharmaceutical Manufacturing

Indometacin-d7 is used as a reference standard in quality control laboratories to quantify indomethacin content and related impurities in finished pharmaceutical products . Its isotopic purity and well-characterized structure enable accurate determination of drug substance and degradation products, ensuring compliance with ICH Q3A/Q3B guidelines for impurities in new drug substances and products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Indometacin-d7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.